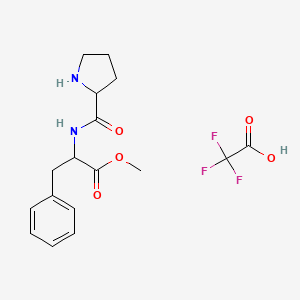
(S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a trifluoroacetate moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Amidation: The carboxylic acid group is converted to an amide using reagents like carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring.
Reduction: Reduction reactions can target the amide or ester functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
類似化合物との比較
Similar Compounds
- (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate
- (S)-Methyl 3-phenyl-2-(®-pyrrolidine-2-carboxamido)Propanoate
- ®-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate
Uniqueness
The presence of the trifluoroacetate moiety in (S)-Methyl 3-phenyl-2-((S)-pyrrolidine-2-carboxamido)Propanoate 2,2,2-trifluoroacetate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity.
特性
分子式 |
C17H21F3N2O5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
methyl 3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7) |
InChIキー |
QIIYNVMAHMMFJL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















